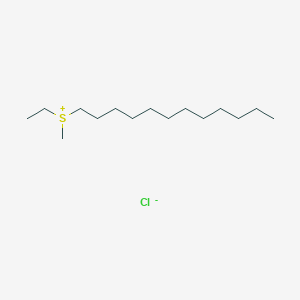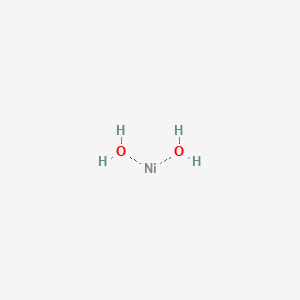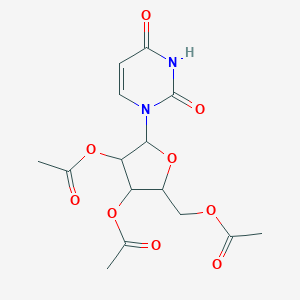![molecular formula C21H31NO4S B224699 N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as ABE-M, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ABE-M is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX plays a role in regulating the pH of cancer cells, and its inhibition can lead to the acidification of the tumor microenvironment, which can inhibit the growth and spread of cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of CAIX, induce cell death in cancer cells, and decrease tumor growth in animal models. N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory properties and can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the activity of CAIX, induce cell death in cancer cells, and decrease tumor growth in animal models. However, N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Direcciones Futuras
There are several potential future directions for N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide research, including its potential use in combination with other cancer therapies, its use in the treatment of other types of cancer, and its potential use as a diagnostic tool for cancer. Further studies are needed to determine the efficacy and safety of N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide in humans and its potential as a therapeutic agent.
In conclusion, N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide is a chemical compound that has shown promising results in studies related to its potential therapeutic properties. Its ability to inhibit the activity of CAIX and induce cell death in cancer cells make it a potential candidate for the treatment of cancer. Further studies are needed to determine its efficacy and safety in humans and its potential as a therapeutic agent.
Métodos De Síntesis
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide can be synthesized through various methods, including the reaction of 1-adamantanol with 2-chloroethyl methoxyacetate, followed by the reaction with 4,5-dimethyl-2-nitrobenzenesulfonamide. The final product is obtained through the reduction of the nitro group with palladium on carbon and hydrogen gas.
Aplicaciones Científicas De Investigación
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells. In a study conducted on breast cancer cells, N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide was found to induce cell death through the activation of caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Propiedades
Nombre del producto |
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C21H31NO4S |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H31NO4S/c1-14-6-19(25-3)20(7-15(14)2)27(23,24)22-4-5-26-21-11-16-8-17(12-21)10-18(9-16)13-21/h6-7,16-18,22H,4-5,8-13H2,1-3H3 |
Clave InChI |
WVTPWSBIUQFDMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)OC |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)

![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)






![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)